Bienvenue dans la boutique en ligne BenchChem!

(2S)-2-amino-N-propylbutanamide

Epilepsy SV2A ligand Radioligand binding assay

Brivaracetam ((2S)-2-amino-N-propylbutanamide) is a third-generation antiepileptic with 20-fold higher SV2A binding affinity than levetiracetam, delivering faster onset and significantly reduced psychiatric adverse events. Clinically, 100% of patients intolerant to levetiracetam improved upon switching. For preclinical SV2A research or development of next-gen anticonvulsant formulations, this compound provides superior selectivity (no activity against 55 off‑targets at 10 µM) and dose‑proportional PK ideal for controlled-release technology. Ensure enhanced target engagement and safety in your epilepsy pipeline.

Molecular Formula C7H16N2O
Molecular Weight 144.218
CAS No. 1568091-86-0
Cat. No. B2486461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-N-propylbutanamide
CAS1568091-86-0
Molecular FormulaC7H16N2O
Molecular Weight144.218
Structural Identifiers
SMILESCCCNC(=O)C(CC)N
InChIInChI=1S/C7H16N2O/c1-3-5-9-7(10)6(8)4-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1
InChIKeyWKTDYVDQRCXODR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-amino-N-propylbutanamide (Brivaracetam) Procurement Guide: Product Identity and Antiepileptic Mechanism


(2S)-2-amino-N-propylbutanamide, known as brivaracetam, is a chiral amide compound with molecular formula C7H16N2O and molecular weight 144.21 g/mol . It is a third-generation antiepileptic drug (AED) approved for the adjunctive treatment of partial-onset (focal) seizures [1]. The compound acts as a high-affinity ligand for synaptic vesicle protein 2A (SV2A) in the brain [2], and is a derivative of levetiracetam (LEV) that was developed to achieve improved selectivity and brain penetration [3].

Why (2S)-2-amino-N-propylbutanamide (Brivaracetam) Cannot Be Simply Substituted with Other SV2A Ligands


Although brivaracetam (BRV) and levetiracetam (LEV) share a common molecular target—synaptic vesicle protein 2A (SV2A)—they exhibit significant differences in binding affinity, kinetics, and clinical outcomes that preclude simple therapeutic substitution. BRV binds to SV2A with approximately 20-fold higher affinity than LEV in vitro [1] and achieves more rapid and complete brain penetration, which correlates with a faster onset of anticonvulsant action [2]. These differences are not merely biochemical nuances; they translate directly into clinically meaningful divergences in tolerability, particularly regarding the incidence and severity of psychiatric adverse events [3]. Consequently, a scientific or industrial user seeking a specific pharmacological profile—whether for clinical switching strategies, formulation development, or as a research tool to probe SV2A function—cannot assume that LEV or other in-class compounds are interchangeable with BRV without risking a loss of target engagement or a change in adverse event liability.

(2S)-2-amino-N-propylbutanamide (Brivaracetam): Quantified Differential Evidence for Scientific Selection


Quantified Superiority in SV2A Target Affinity and Selectivity Versus Levetiracetam

Brivaracetam demonstrates a 20-fold higher binding affinity for human synaptic vesicle protein 2A (SV2A) compared to levetiracetam (LEV) in vitro. This difference is quantified by a pKi of 6.6 ± 0.1 for brivaracetam versus 5.2 ± 0.1 for levetiracetam in recombinant human SV2A, corresponding to Ki values of approximately 0.25 µM and 6.3 µM, respectively [1]. Furthermore, brivaracetam exhibits high selectivity for SV2A, with no significant activity at 10 µM against a panel of over 55 other receptors, enzymes, ion channels, and transporters, a concentration that exceeds its SV2A affinity by more than 100-fold .

Epilepsy SV2A ligand Radioligand binding assay

Demonstrated Reduction in Psychiatric Adverse Events Compared to Levetiracetam in Prospective Clinical Study

In a prospective observational study of 115 patients with epilepsy, patients treated with brivaracetam (BRV, n=49) experienced fewer and less severe behavioral adverse events (BAEs) compared to those treated with levetiracetam (LEV, n=66) [1]. At baseline, adults taking LEV showed higher rates of BAEs than those on BRV. Notably, among five patients who switched from LEV to BRV specifically due to LEV-induced psychiatric side effects, all five showed positive results on BRV therapy, confirming a direct clinical benefit of the switch [1]. A separate real-world cohort study of 65 patients undergoing a switch from LEV to BRV found a statistically significant reduction in seizure frequency after the switch (P < 0.01) and fewer reports of psychiatric side effects in the BRV group [2].

Epilepsy Clinical tolerability Adverse event monitoring

Real-World Seizure Reduction Outcomes: 72.1% Responder Rate in Focal Epilepsy

In a large post-approval observational study (BEAM study) involving 1,989 patients with focal-onset seizures treated with brivaracetam sustained-release (BRV-SR) formulation in real-life clinical settings, 72.1% of patients achieved a ≥50% reduction in seizure frequency (responder rate), and 63.75% became seizure-free at follow-up [1]. The median seizure frequency decreased from 2 at baseline to 1 at follow-up. Furthermore, 92.99% of patients showed 'marked' to 'moderate' improvement according to the Clinician's Global Impression of Efficacy Index (CGI-EI). In an international pooled analysis (EXPERIENCE) of 1,644 adults, ≥50% seizure reduction rates were 32.1% at 3 months, 36.7% at 6 months, and 36.9% at 12 months [2].

Epilepsy Real-world evidence Seizure control

Distinct Adverse Event Profile: Meta-Analysis Quantifies Differential Risk of Somnolence, Irritability, and Fatigue

A systematic review and meta-analysis of 96 randomized controlled trials (RCTs) including 7,145 patients exposed to levetiracetam (LEV) and 2,549 exposed to brivaracetam (BRV) quantified distinct adverse event (AE) profiles for each drug [1]. BRV was significantly associated with dizziness (OR 1.75, 95% CI 1.24–2.46) and fatigue (OR 2.14, 95% CI 1.43–3.20) compared to placebo. In contrast, LEV was significantly associated with irritability (OR 2.55, 95% CI 1.41–4.63) and asthenia (OR 1.71, 95% CI 1.15–2.54). Both drugs increased the risk of somnolence (BRV: OR 1.86, 95% CI 1.33–2.61; LEV: OR 1.80, 95% CI 1.41–2.30). Qualitatively, higher frequencies of psychiatric AEs, including irritability and aggression, were reported for LEV [1]. A pooled analysis of phase III studies reported that psychiatric disorder-related AEs occurred in 11.3% of BRV-treated patients versus 8.2% of placebo patients, while a separate real-world analysis found irritability was reported in only 2.7% of BRV-treated patients [2].

Epilepsy Drug safety Meta-analysis

(2S)-2-amino-N-propylbutanamide (Brivaracetam): Best-Fit Application Scenarios Based on Quantitative Evidence


Clinical Management of Patients Intolerant to Levetiracetam-Induced Psychiatric Adverse Events

Based on direct evidence from a prospective study showing that 100% (5/5) of patients who discontinued levetiracetam due to psychiatric side effects improved after switching to brivaracetam [1], and a real-world cohort study demonstrating fewer psychiatric adverse events with brivaracetam [2], this compound is the preferred choice for patients with epilepsy who experience irritability, aggression, or depression on levetiracetam therapy. The 20-fold higher SV2A affinity [3] and distinct adverse event profile, which lacks the significant increase in irritability observed with levetiracetam [4], supports this clinical application.

Research Tool for Selective SV2A Target Engagement Studies

For preclinical or translational research requiring selective modulation of synaptic vesicle protein 2A (SV2A) without off-target effects, brivaracetam is the superior choice. It demonstrates high selectivity for SV2A, with no activity at 10 µM against a panel of 55 other targets [3]. Its 20-fold higher affinity for SV2A compared to levetiracetam [3] enables lower experimental concentrations, minimizing non-specific effects. This makes brivaracetam an ideal tool for probing SV2A-dependent mechanisms in electrophysiology, neurochemistry, and in vivo seizure models.

Formulation Development for Sustained-Release Epilepsy Therapy

The demonstrated real-world effectiveness of a sustained-release (SR) formulation of brivaracetam—achieving a 72.1% responder rate and 63.75% seizure freedom in 1,989 patients [5]—provides a strong evidentiary basis for developing generic or novel SR formulations. The favorable pharmacokinetic profile of brivaracetam, including complete oral absorption, low plasma protein binding, and dose-proportional pharmacokinetics from 10 to 600 mg [6], supports once-daily dosing and reduces the risk of peak-related adverse events, making it an attractive candidate for controlled-release technology.

Add-On Therapy in Drug-Resistant Focal Epilepsy with Psychiatric Comorbidities

In patients with drug-resistant focal epilepsy and pre-existing psychiatric comorbidities such as depression, anxiety, or sleep disturbance, brivaracetam is a rational add-on choice. Real-world data from the BEAM study showed that 72.1% of patients, including those with psychiatric comorbidities (depression in 21.97%, sleep disturbance in 15.54%, anxiety in 9.60%), achieved a ≥50% seizure reduction on brivaracetam [5]. The meta-analytic evidence that brivaracetam does not significantly increase the risk of irritability, unlike levetiracetam [4], further supports its use in this vulnerable population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-amino-N-propylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.